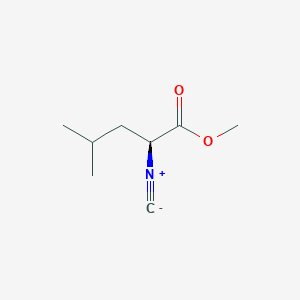
2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide, also known as FPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTQ is a small molecule inhibitor that targets the protein farnesyltransferase, which is involved in the post-translational modification of proteins. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
A new fluorescent sensor compound shows selective and sensitive fluorescence enhancement to Zn(2+) over other cations in acetonitrile aqueous solution. The sensor, composed of a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit for metal ions, demonstrates significant spectral changes useful for distinguishing Zn(2+) from Cd(2+), supported by X-ray crystal structure analysis and density functional theory calculations. This sensor's potential for live cell imaging of Zn(2+) highlights its relevance in biological and chemical research applications (Li et al., 2014).
PET Molecular Imaging Probes
In the field of medical diagnostics, the development of positron emission tomography (PET) imaging probes, such as N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), demonstrates outstanding performance in detecting primary and metastatic melanomas. This radiotracer, a benzamide derivative, provides strong/prolonged tumoral uptake and rapid background clearance, offering a novel approach for high-quality melanoma diagnosis in living subjects. Such advancements underline the compound's utility in improving patient survival through early-stage detection of melanomas (Pyo et al., 2020).
Peripheral Benzodiazepine Receptor Imaging
Synthesis and evaluation of fluorine-substituted compounds for studying peripheral benzodiazepine receptors (PBRs) using PET indicate their high affinity and selectivity, paralleling the known localization of PBRs in neurodegenerative disorders. Compounds like [18F]PBR102 and [18F]PBR111 show potential as imaging agents for evaluating PBR expression, contributing to the understanding and treatment of neurodegenerative diseases (Fookes et al., 2008).
Antimicrobial Activity
Research into novel fluorobenzamides and their synthesis demonstrates promising antimicrobial activity. Compounds synthesized through the condensation of specific benzamides with aromatic aldehydes show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).
Eigenschaften
IUPAC Name |
2-fluoro-N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-17-9-5-4-8-16(17)21(28)24-18-10-11-20(26-25-18)29-14-19(27)23-13-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQRXSFGGERKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)

